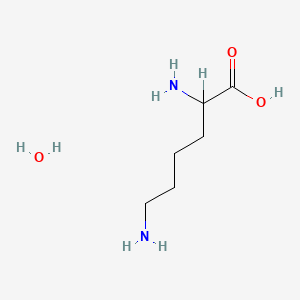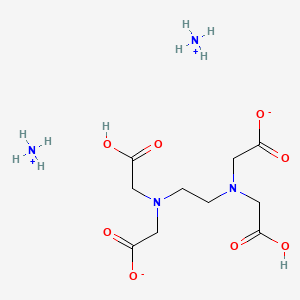
2,3-Dibromo-1,1,3,3-tetrafluoropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,1,3,3-tetrafluoropropene (2,3-DBTFP) is a halogenated hydrocarbon that has recently been studied for its potential applications in various scientific research areas. It is a colorless liquid that is highly flammable and is a common synthetic intermediate in organic synthesis. 2,3-DBTFP has a wide range of applications, including its use in organic synthesis, as a reagent for the preparation of polymers, and as a catalyst for the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals and other fine chemicals.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Molecules
The compound can be used in the synthesis of heterocyclic molecules, which have a wide variety of biological uses . These molecules can have antimicrobial, antibiotic properties, among others .
Creation of Three-Member Heterocycles
One of the simplest uses of α,β-dibromides like 2,3-Dibromo-1,1,3,3-tetrafluoropropene is creating three-member heterocycles . These three-member rings can have antimicrobial and antibiotic properties .
Intermediate in Synthesis of Fused Pyrazine Derivative
Similar compounds like 1,1-Dibromo-3,3,3-trifluoroacetone readily form trifluoropyruvaldehyde hydrate in the presence of aqueous NaOAc, which is a useful intermediate, e.g., in the synthesis of a fused pyrazine derivative .
Formation of Chiral Zirconium Complex
Compounds like ®- (+)-3,3′-Dibromo-1,1′-bi-2-naphthol react with zirconium (IV) tert-butoxide to form a chiral zirconium complex, which can efficiently catalyze anti-selective catalytic asymmetric aldol reactions of silyl enol ethers with aldehydes .
Asymmetric Intramolecular [3+2] Cycloaddition of Hydrazone/Olefins
The chiral zirconium complex formed by ®- (+)-3,3′-Dibromo-1,1′-bi-2-naphthol can also catalyze asymmetric intramolecular [3+2] cycloaddition of hydrazone/olefins .
Production of Lab Chemicals and Biochemicals
2,3-Dibromo-1,1,3,3-tetrafluoropropene is used in the production of top-tier lab chemicals, biochemicals, ligands for targets, proteins, and more . It is trusted by the global R&D industry for the highest standards in quality, precision, and consistency .
Propiedades
IUPAC Name |
2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIAWIQHJLHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371609 |
Source


|
| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
CAS RN |
666-40-0 |
Source


|
| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3-Dibromo-1,1,3,3-tetrafluoropropene in the synthesis of tetrafluoroallene?
A1: 2,3-Dibromo-1,1,3,3-tetrafluoropropene serves as a crucial precursor in the synthesis of tetrafluoroallene. The research demonstrates that debromination of 2,3-Dibromo-1,1,3,3-tetrafluoropropene using magnesium in tetrahydrofuran effectively yields tetrafluoroallene. [] This reaction highlights the importance of 2,3-Dibromo-1,1,3,3-tetrafluoropropene as a synthetic intermediate in accessing the desired allene structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














